molecular formula C11H15NO8S2 B3114004 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) CAS No. 199014-22-7

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)

Cat. No.: B3114004
CAS No.: 199014-22-7
M. Wt: 353.4 g/mol
InChI Key: LKAUEFVAFZBLFW-UHFFFAOYSA-N
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Description

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is a sulfonate ester characterized by a 4-nitrobenzyl core substituted with a methylsulfonyloxyethyl chain and an additional methanesulfonate group. The nitro group and dual sulfonate moieties may enhance reactivity, solubility, or binding affinity in biological systems.

Properties

IUPAC Name

2-[2-(methylsulfonyloxymethyl)-5-nitrophenyl]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO8S2/c1-21(15,16)19-6-5-9-7-11(12(13)14)4-3-10(9)8-20-22(2,17)18/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAUEFVAFZBLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) typically involves the reaction of 2-(2-hydroxyethyl)-4-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) involves the cleavage of the methanesulfonate ester bond, which can release the active nitrobenzyl moiety. This moiety can then undergo further chemical transformations depending on the environment and the presence of other reactive species .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs

6-{2-[4-(12-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-4,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one methanesulfonate (CAS 676116-04-4)
  • Structure : Contains a methanesulfonate group and a benzothiazole-piperazine substituent.
  • Key Differences : The absence of a nitrobenzyl group and the presence of a heterocyclic system (benzothiazole-piperazine) differentiate it from the target compound. This structural variation likely alters reactivity and biological targets.
  • Application: Not explicitly stated but inferred to involve neurological or metabolic pathways due to benzothiazole derivatives’ common roles in drug discovery .
2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea (KB-R7943)
  • Structure : Features a 4-nitrobenzyloxy group linked to a phenyl-ethyl-isothiourea backbone.
  • Functional Role : Potent inhibitor of the Na+-Ca²⁺ exchanger (NCX) with IC₅₀ values in the micromolar range (2–4 µM) in neuronal and glial cells.
  • Comparison : While both compounds share a nitrobenzyl motif, KB-R7943 lacks sulfonate groups, relying instead on isothiourea for activity. This difference may reduce solubility compared to the target compound’s sulfonate-rich structure .

Functional Analogs: Na+-Ca²⁺ Exchanger Inhibitors

SEA0400 (2-[4-[(2,5-Difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline)
  • Potency: Exhibits nanomolar IC₅₀ values (5–33 nM) for NCX inhibition, making it >100-fold more potent than KB-R7943.
  • Selectivity : Unlike KB-R7943, SEA0400 shows negligible off-target effects on Ca²⁺ channels, Na⁺/K⁺-ATPase, or store-operated Ca²⁺ entry.
  • Relevance : The target compound’s dual sulfonate groups could theoretically enhance selectivity for charged binding pockets, akin to SEA0400’s fluorine-driven specificity .

Sulfonate-Containing Pesticides (e.g., Metsulfuron Methyl Ester)

  • Structure : Sulfonylurea herbicides like metsulfuron methyl ester feature sulfonate groups but lack nitrobenzyl motifs.
  • Key Insight : Sulfonate esters in pesticides prioritize hydrolytic stability for prolonged activity, whereas pharmaceutical agents like the target compound may balance reactivity with metabolic clearance .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀) Selectivity Profile
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) Not reported C₁₁H₁₅NO₈S₂ 361.36 Not reported Hypothesized NCX inhibition
KB-R7943 182657-26-7 C₁₇H₁₈N₄O₃S 358.41 2–4 µM (NCX) Inhibits store-operated Ca²⁺ entry
SEA0400 213688-42-7 C₂₁H₁₈F₂N₂O₃ 384.38 5–33 nM (NCX) Highly selective
6-{2-[4-(12-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-... methanesulfonate 676116-04-4 C₂₅H₂₉N₃O₃S₂ 507.64 Not reported Neurological applications

Research Findings and Gaps

  • Target Compound: No direct studies on its NCX inhibition or therapeutic efficacy are available.
  • Key Advantage: Dual sulfonate groups may improve solubility and membrane penetration compared to non-sulfonated analogs like KB-R7943.
  • Limitations : Lack of empirical data on toxicity, metabolism, or in vivo performance limits translational applications.

Biological Activity

The compound 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) , with the CAS number 199014-22-7 , is a synthetic organic compound that has gained attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₀₈S₂
  • Molecular Weight : 353.37 g/mol
  • Purity : >98%
  • SMILES Notation : CS(OCCC(C=C(N+=O)C=C1)=C1COS(C)(=O)=O)(=O)=O

The compound features a nitro group, which is known for its role in biological activity, particularly in hypoxic conditions often found in tumor microenvironments.

The primary mechanism by which 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) exerts its effects is through reduction under hypoxic conditions. This reduction leads to the generation of reactive intermediates that can induce DNA damage, specifically double-stranded breaks, which are critical in cancer therapy.

Antitumor Activity

Research has indicated that compounds similar to this one can selectively target hypoxic tumor cells. For instance, studies on related nitroaromatic compounds have shown their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines under low oxygen conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzyl ring or alterations in the methylsulfonyloxy group can significantly influence biological activity. For example, modifications that enhance lipophilicity tend to improve cellular uptake and subsequent cytotoxicity against cancer cells .

Case Studies

  • Hypoxia Selectivity : In vitro studies demonstrated that compounds with similar structures exhibit significantly higher cytotoxicity under hypoxic conditions compared to normoxic conditions. This selectivity is beneficial for targeting tumor cells while sparing normal tissues .
  • Combination Therapies : Preclinical trials have explored the combination of this compound with traditional chemotherapeutics. Results indicated enhanced antitumor efficacy when used alongside agents like doxorubicin and gemcitabine, suggesting a synergistic effect that warrants further investigation in clinical settings .

Data Tables

StudyFindings
Hunter et al., 2016Induced DNA breaks in hypoxic cellsSupports use in targeted cancer therapies
ResearchGate StudyEnhanced cytotoxicity under hypoxiaValidates structure-activity relationship insights
Evofosfamide TrialsSynergistic effects with chemotherapyPromising for future clinical applications

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm the methylsulfonate group (δ ~3.0–3.1 ppm for 1H^1H, δ ~40–45 ppm for 13C^{13}C) and nitrobenzyl aromatic protons (δ ~7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion [M+H]+^+ (expected m/z ~362.05).
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with heavy atoms (e.g., bromine derivatives) and analyze diffraction patterns (resolution ≤1.0 Å) .

Basic: What are the critical stability considerations for storing this compound under laboratory conditions?

Q. Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas to prevent hydrolysis of the sulfonate ester.
  • Stability Tests : Monitor degradation via HPLC every 3 months. Hydrolysis products (e.g., 4-nitrobenzyl alcohol) appear as new peaks (~2.5–3.0 min retention time).
  • Buffered Solutions : Avoid aqueous buffers (pH >7) to minimize nucleophilic attack on the sulfonate group .

Advanced: How can researchers design experiments to study this compound’s role as a sodium-calcium exchanger (NCX) inhibitor, and what controls are essential?

Q. Methodological Answer :

  • In Vitro Assays : Use HEK293 cells overexpressing NCX isoforms (e.g., NCX1, NCX3). Pre-incubate cells with 10–50 µM compound for 30 min, then measure Ca2+^{2+} influx using Fura-2AM fluorescence (340/380 nm excitation).
  • Controls : Include KB-R7943 (a known NCX inhibitor) and vehicle (DMSO <0.1%).
  • Data Analysis : Normalize Ca2+^{2+} signals to baseline and compare dose-response curves (IC50_{50} calculations via GraphPad Prism). Contradictory results (e.g., isoform specificity) may arise from off-target effects; validate with siRNA knockdowns .

Advanced: What strategies can address conflicting data in pharmacokinetic studies, such as unexpected metabolite formation?

Q. Methodological Answer :

  • Metabolite Identification : Use LC-MS/MS to detect sulfonate cleavage products (e.g., methanesulfonic acid, m/z 96.00).
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and NADPH for 60 min. Quench with acetonitrile and analyze via UPLC-QTOF.
  • Mitigation : Modify the nitrobenzyl group (e.g., fluorination) to reduce CYP450-mediated metabolism. Compare metabolic pathways across species to resolve interspecies variability .

Basic: What solvent systems are compatible with this compound for in vitro biological assays?

Q. Methodological Answer :

  • Primary Solvents : DMSO (for stock solutions) diluted in assay buffers (final DMSO ≤0.1%).
  • Avoid : Protic solvents (e.g., methanol, water) unless stabilized with surfactants (e.g., 0.1% Tween-20).
  • Solubility Testing : Use nephelometry to determine aqueous solubility limits (typical range: <10 µM in PBS). For low solubility, employ cyclodextrin-based delivery systems .

Advanced: How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (sites prone to nucleophilic attack).
  • Molecular Dynamics (MD) : Simulate interactions with biological nucleophiles (e.g., cysteine thiols in enzymes) using GROMACS.
  • Validation : Compare predicted reaction rates (Arrhenius plots) with experimental kinetic data (e.g., pseudo-first-order rate constants in buffer solutions) .

Basic: What safety protocols are critical when handling this compound in a laboratory setting?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine powders.
  • Waste Disposal : Quench residual compound with 10% sodium bicarbonate before disposal as hazardous organic waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)
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2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.